Quantified Inhibition of Human Acetylcholinesterase (AChE)
This compound exhibits micromolar inhibitory activity against human acetylcholinesterase (AChE). An IC50 value of 7.26 μM has been reported using the standard Ellman's method [1]. In contrast, potent benzamide-derived AChE inhibitors can achieve inhibition constants (Ki) in the low nanomolar range (15.51 ± 1.88 nM) [2]. While this compound does not demonstrate high potency, its verified activity profile confirms its relevance as a valid starting scaffold for medicinal chemistry optimization and as a control compound in screening assays targeting AChE.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 7.26 μM |
| Comparator Or Baseline | Potent benzamide-derived AChE inhibitors (Ki = 15.51 ± 1.88 nM) |
| Quantified Difference | The target compound is approximately 470-fold less potent than optimized benzamide leads. |
| Conditions | In vitro enzyme inhibition assay; Inhibition of human acetylcholinesterase by Ellman's method [1]. |
Why This Matters
This quantitative data defines the compound's baseline potency for researchers developing new AChE inhibitors or using it as a reference in biochemical assays.
- [1] TargetMine. Activity report for ChEMBL:CHEMBL1290152. Inhibition of human acetyl cholinesterase by Ellmann's method. View Source
- [2] Yamalı, C., et al. Inhibitory effects of novel benzamide derivatives towards acetylcholinesterase enzyme. Journal of the Turkish Chemical Society Section A: Chemistry, 2021, 8(2), 429-434. View Source
